2-(2-Bromo-3-methylbutyryl)aminophenol 2-(2-Bromo-3-methylbutyryl)aminophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14242707
InChI: InChI=1S/C11H14BrNO2/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

2-(2-Bromo-3-methylbutyryl)aminophenol

CAS No.:

Cat. No.: VC14242707

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-3-methylbutyryl)aminophenol -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 2-bromo-N-(2-hydroxyphenyl)-3-methylbutanamide
Standard InChI InChI=1S/C11H14BrNO2/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15)
Standard InChI Key NYMDHBGVMNVAFI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC1=CC=CC=C1O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two functional domains: a para-aminophenol group and a 2-bromo-3-methylbutyryl side chain. The aminophenol moiety provides a polar aromatic core, while the brominated aliphatic chain introduces steric bulk and electrophilic reactivity. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding via the phenolic hydroxyl and amine groups, and hydrophobic interactions mediated by the methyl and bromine substituents.

Physicochemical Data

Key properties include:

PropertyValue
Molecular formulaC₁₁H₁₄BrNO₂
Molecular weight272.14 g/mol
SolubilityLimited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)
Melting pointNot reported (pending experimental determination)
StabilitySensitive to light and hydrolysis due to labile bromine group

The bromine atom at the β-position of the butyryl chain enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions—a feature exploited in downstream derivatization .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds through a two-step acylation process:

  • Aminophenol Activation: The amine group of para-aminophenol reacts with 2-bromo-3-methylbutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

  • Purification: Crude product isolation involves solvent extraction (e.g., dichloromethane) followed by chromatographic purification.

Optimized Protocol (Patent-Derived)

A scalable method from patent literature employs 2-methyltetrahydrofuran (MeTHF) as the solvent and potassium trimethylsilanolate (TMSOK) as the base :

ParameterCondition
Solvent2-MeTHF
Temperature65–70°C
Reaction time2–3 hours
Yield≥90%
ScaleUp to 30 grams

Post-reaction workup includes acidification to pH 1, organic layer separation, and slurry purification using toluene/methylcyclohexane (2:1 v/v) . This protocol emphasizes solvent sustainability (MeTHF’s low toxicity) and operational simplicity.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Typical HPLC conditions:

ColumnC18 reverse-phase
Mobile phaseAcetonitrile/water (70:30)
Flow rate1.0 mL/min
DetectionUV at 254 nm

Impurities—primarily unreacted starting materials and brominated byproducts—are quantified to ensure ≥95% purity.

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the phenolic -OH (δ 9.2–9.5 ppm), doublets for aromatic protons (δ 6.6–7.1 ppm), and a multiplet for the methyl-bromo butyryl chain (δ 1.2–2.8 ppm) .

  • IR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 600 cm⁻¹ (C-Br) .

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